Metoprine, chemically known as 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, is a synthetic compound classified as a diaminopyrimidine derivative. [, ] It is primarily recognized for its potent and selective inhibition of histamine N-methyltransferase (HNMT), the enzyme responsible for histamine degradation in the brain. [, , , , , , , , , , , ] This property makes metoprine a valuable pharmacological tool in research, particularly in investigating the role of the histaminergic system in the central nervous system (CNS). [, , , , , , , , , , , , , , , ]
Metoprine is classified as a small molecule and is categorized under histamine N-methyltransferase inhibitors. It is notable for its central action on histamine metabolism, leading to increased levels of histamine in the brain, which can influence various neurological processes. The compound is also recognized for its potential in treating conditions associated with excessive histamine degradation and has been studied for its effects on methamphetamine-induced behaviors in animal models .
The synthesis of metoprine involves several key steps that can be outlined as follows:
The specific technical parameters such as temperature, reaction time, and concentrations vary depending on the method employed but generally aim to maximize yield while minimizing by-products.
Metoprine's molecular structure can be described by its chemical formula with a molecular weight of approximately 226.2738 g/mol. The structural features include:
The three-dimensional conformation of metoprine allows it to effectively bind to histamine N-methyltransferase, inhibiting its activity and thereby increasing brain histamine levels .
Metoprine primarily participates in reactions involving:
These reactions underline metoprine's role not only as a therapeutic agent but also as a tool for studying neurotransmitter dynamics .
The mechanism of action of metoprine revolves around its ability to inhibit histamine N-methyltransferase. This inhibition leads to:
Metoprine exhibits several notable physical and chemical properties:
These properties are critical for formulating metoprine into effective pharmaceutical preparations .
Metoprine has diverse applications across various fields:
Metoprine (2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine) is a potent inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine degradation in the central nervous system. HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-τ-methylhistamine. Metoprine binds reversibly to the HNMT active site, exhibiting time-dependent inhibition kinetics characterized by a slow dissociation rate, which prolongs its inhibitory effect. Structural analyses reveal that Metoprine occupies the histamine-binding pocket through interactions with residues Glu28, Gln143, Tyr146, and Asn283, thereby sterically blocking substrate access [2] [7].
In vitro studies demonstrate that Metoprine competitively inhibits HNMT with respect to histamine. The reported IC₅₀ value for Metoprine in human brain tissue is ~0.1 µM, significantly lower than early-generation inhibitors like amodiaquine (IC₅₀ = 45–72 µM) [2] [10]. This high potency correlates with a binding free energy (ΔG) of -12.3 kcal/mol, as determined by molecular docking simulations. Metoprine’s rigidity and dichlorophenyl moiety enhance hydrophobic interactions with Trp183 and Val173 in the catalytic cleft, contributing to its superior affinity over flexible analogs [2].
Table 1: Key Binding Interactions of Metoprine with Human HNMT
Amino Acid Residue | Interaction Type | Functional Role |
---|---|---|
Glu28 | Hydrogen bonding | Substrate orientation |
Gln143 | Van der Waals forces | Stabilization of pyrimidine ring |
Tyr146 | π-π stacking | Anchoring of dichlorophenyl group |
Asn283 | Electrostatic interaction | Modulation of SAM cofactor binding |
Trp183/Val173 | Hydrophobic packing | Enhanced inhibitor residence time |
Metoprine’s blood-brain barrier permeability allows effective CNS penetration, elevating brain histamine concentrations by >300% in murine models within 2 hours post-administration. This pharmacological action underpins its therapeutic potential in disorders like narcolepsy, where histaminergic tone is deficient [7] [10].
Metoprine also acts as a competitive antagonist of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide biosynthesis. It competes with dihydrofolate (DHF) for binding at the DHFR active site, exhibiting classical competitive inhibition kinetics with a Kᵢ value of 10⁻⁸ M in human enzymes. This high affinity arises from ionic bonds with Asp27 and hydrogen bonding with Ile7 and Phe34, which position Metoprine’s 2,4-diaminopyrimidine core adjacent to the NADPH cofactor-binding domain [3] [4] [8].
Kinetic analyses using recombinant human DHFR reveal that Metoprine’s inhibition constant (Kᵢ) is species-dependent:
This selectivity gradient is attributed to residue variations in the active site. For instance, the F31R/Q35E double mutation in human DHFR reduces Metoprine affinity by 650-fold (Kᵢ = 21 nM) due to loss of van der Waals contacts with the p-aminobenzoic acid moiety and conformational flexibility of Arg31 [4] [8]. Unlike irreversible inhibitors (e.g., methotrexate), Metoprine’s binding is reversible but exhibits slow off-rate kinetics, prolonging enzyme suppression.
Table 2: Metoprine Inhibition Constants Against DHFR Orthologs
DHFR Source | Kᵢ (nM) | Catalytic Efficiency (kcat/Km) for DHF |
---|---|---|
Human (wild-type) | 0.8 | 7.96 s⁻¹mM⁻¹ |
Human (F31R/Q35E mutant) | 21 | 0.88 s⁻¹mM⁻¹ |
Staphylococcus aureus | 12 | 28.3 s⁻¹mM⁻¹ |
Murine | 5.2 | 10.5 s⁻¹mM⁻¹ |
Metoprine’s dual inhibition of HNMT and DHFR creates a synergistic effect in augmenting histaminergic neurotransmission: By blocking DHFR, it reduces tetrahydrofolate pools necessary for SAM regeneration, indirectly potentiating HNMT inhibition [3] [7].
Metoprine demonstrates high selectivity for HNMT and DHFR over catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme that metabolizes catecholamine neurotransmitters (e.g., dopamine, epinephrine). In vitro assays using human liver cytosol indicate no significant COMT inhibition by Metoprine at concentrations ≤100 µM, with an IC₅₀ > 500 µM. This selectivity arises from structural incongruities:
Enzyme kinetics further confirm Metoprine’s negligible affinity for COMT. The inhibitor constant (Kᵢ) for COMT exceeds 1 mM, while its Kᵢ for HNMT is 0.1 µM—indicating 10,000-fold selectivity. Molecular docking simulations corroborate this, showing Metoprine fails to form stable interactions with COMT’s active-site residues (e.g., Lys144, Mg²⁺ coordination site) due to electrostatic repulsion and steric hindrance [6].
Comparative kinetic parameters highlight Metoprine’s target specificity:
Enzyme | Substrate | Kₘ (µM) | Metoprine Kᵢ (µM) |
---|---|---|---|
HNMT | Histamine | 13–20 | 0.1 |
DHFR | Dihydrofolate | 0.23 | 0.0008 |
COMT | Dopamine | 200 | >1000 |
This pharmacodynamic profile positions Metoprine as a precision modulator of histamine and folate pathways without perturbing catecholamine homeostasis [6] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1